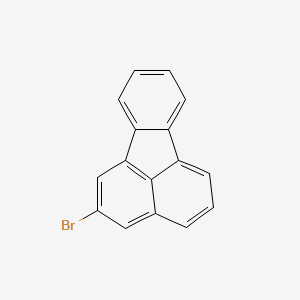

2-Bromofluoranthene

描述

Contextual Significance within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds with two or more fused aromatic rings. healthandenvironment.org They are of significant interest to the scientific community due to their persistence in the environment and their potential biological activity. healthandenvironment.org The study of PAHs is a mature field, with extensive research on their sources, distribution, and degradation pathways. iarc.fr

The introduction of a halogen atom, such as bromine, to a PAH molecule creates a halogenated PAH (XPAH). copernicus.org These compounds have gained considerable attention in recent years because they can exhibit heightened persistence, toxicity, and bioaccumulation potential compared to their parent PAHs. copernicus.orgnih.gov The study of 2-bromofluoranthene, as a specific XPAH, provides valuable insights into how halogenation affects the fundamental properties and behavior of the parent fluoranthene (B47539) molecule. copernicus.org Research into the synthesis of various fluoranthene derivatives, including brominated forms, allows for a systematic investigation of structure-activity relationships. bilkent.edu.trbeilstein-journals.org

Overview of Halogenated Fluoranthene Derivatives in Scientific Inquiry

Scientific inquiry into halogenated fluoranthene derivatives extends beyond just this compound. Researchers have synthesized and characterized a range of chloro-, bromo-, cyano-, formyl-, and methylfluoranthenes to understand how different substituents at various positions on the fluoranthene core influence the molecule's properties. tandfonline.com This comparative approach is crucial for developing a comprehensive understanding of the environmental chemistry of these compounds. tandfonline.com

Studies have explored the synthesis of various bromofluoranthene isomers, including 3-bromofluoranthene (B87237) and 8-bromofluoranthene, to investigate the directive influence of substituents on further chemical reactions. cdnsciencepub.comnih.govlookchem.com For example, the bromination of 3-acetamidofluoranthene has been shown to occur at the 2-position. cdnsciencepub.com Furthermore, the palladium-catalyzed annulation of 3-bromofluoranthene with alkynes has been used to synthesize more complex polycyclic structures. nih.gov This body of research highlights the importance of halogenated fluoranthenes as building blocks in organic synthesis and as model compounds for environmental studies. tandfonline.comnih.gov The investigation of these derivatives aids in their detection in the environment and allows for a deeper understanding of the relationship between their structure and potential genotoxicity. tandfonline.com

Structure

3D Structure

属性

IUPAC Name |

2-bromofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZPDCGYGFZRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181391 | |

| Record name | Fluoranthere, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26885-42-7 | |

| Record name | Fluoranthere, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026885427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthere, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromofluoranthene and Its Precursors

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom onto the fluoranthene (B47539) skeleton using a brominating agent. The position of bromination is highly dependent on the electronic properties of the substituents already present on the fluoranthene ring.

Bromination of Fluoranthene and Substituted Fluoranthenes

The direct bromination of unsubstituted fluoranthene typically leads to a mixture of isomers, with the 3-bromo and 3,8-dibromo derivatives being common products. cdnsciencepub.com Achieving selective bromination at the 2-position through direct electrophilic attack on fluoranthene is challenging due to the inherent reactivity of other positions.

However, the presence of specific directing groups on the fluoranthene ring can facilitate the synthesis of 2-bromo derivatives. For instance, the bromination of 3-acetamidofluoranthene has been shown to yield the 2-bromo-3-acetamidofluoranthene intermediate. cdnsciencepub.com This is a crucial step in an indirect pathway to 2-bromofluoranthene. The activating nature of the acetamido group directs the incoming electrophile to the adjacent 2-position. cdnsciencepub.com

Similarly, the bromination of 2-nitrofluoranthene (B81861) has been studied, leading to the formation of 9-bromo-2-nitrofluoranthene, demonstrating the influence of a deactivating group on the regioselectivity of the reaction. cdnsciencepub.com

| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield | Reference |

| 3-Acetamidofluoranthene | Bromine | Pyridine | Room Temperature | 2-Bromo-3-acetamidofluoranthene | - | cdnsciencepub.com |

| 2-Nitrofluoranthene | Bromine | Nitrobenzene | Room Temperature | 9-Bromo-2-nitrofluoranthene | 56% | cdnsciencepub.com |

| 2-Acetamidofluoranthene | Bromine | Pyridine | Room Temperature | 3-Bromo-2-acetamidofluoranthene | 94% | cdnsciencepub.com |

Regioselectivity in Bromination Processes

The regioselectivity of the bromination of fluoranthene is a subject of considerable interest. The electron density distribution in the fluoranthene molecule makes certain positions more susceptible to electrophilic attack. In the absence of directing groups, positions 3 and 8 are generally favored. cdnsciencepub.com

The introduction of a substituent dramatically alters this preference. Strongly activating groups, such as an amino or acetamido group, in the 3-position direct further substitution to the 2-position within the same ring. cdnsciencepub.com This is attributed to the powerful activating effect of these groups, which overcomes the inherent reactivity of other positions in the fluoranthene system. cdnsciencepub.com Conversely, a deactivating group like the nitro group at the 2-position directs the incoming bromine to the 9-position. cdnsciencepub.com These observations underscore the critical role of existing substituents in controlling the regiochemical outcome of direct bromination on the fluoranthene core.

Indirect Synthesis Pathways

Indirect methods for the synthesis of this compound offer a more controlled and regioselective approach. These pathways often commence with a fluoranthene derivative bearing a functional group that can be chemically transformed into a bromine atom, most notably through reactions involving diazonium salt intermediates.

Sandmeyer Reaction Derivatives

The Sandmeyer reaction is a versatile and widely used method for converting primary aromatic amines into aryl halides via the formation of a diazonium salt. wikipedia.orgnumberanalytics.com This reaction and its variations are central to the regioselective synthesis of this compound.

A common precursor for the synthesis of this compound is 3-aminofluoranthene. However, to achieve bromination at the 2-position, the amino group is typically first protected as an acetamido group. The bromination of 3-acetamidofluoranthene yields 2-bromo-3-acetamidofluoranthene. cdnsciencepub.com This intermediate is then hydrolyzed back to 2-bromo-3-aminofluoranthene. cdnsciencepub.com The amino group in this brominated compound can then be removed in a subsequent step to afford the target molecule, this compound.

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| 3-Acetamidofluoranthene | Bromine | Pyridine | 2-Bromo-3-acetamidofluoranthene | - | cdnsciencepub.com |

| 2-Bromo-3-acetamidofluoranthene | Sodium Hydroxide, Methanol, Pyridine | - | 2-Bromo-3-aminofluoranthene | - | cdnsciencepub.com |

| 2-Acetamidofluoranthene | Bromine, Pyridine | Pyridine | 3-Bromo-2-acetamidofluoranthene | 94% | cdnsciencepub.com |

| 3-Bromo-2-acetamidofluoranthene | Sodium Hydroxide, Methanol, Pyridine | - | 3-Bromo-2-aminofluoranthene | - | cdnsciencepub.com |

The core of the indirect synthesis is the diazotization of an aminofluoranthene derivative, followed by a halogenation step. The diazotization process involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.orgbyjus.com

In the context of synthesizing this compound, the key intermediate is 2-bromo-3-aminofluoranthene. The amino group of this compound is diazotized and then removed (deaminated) to yield this compound. This deamination can be accomplished using reducing agents such as hypophosphorous acid. cdnsciencepub.com

Alternatively, a Sandmeyer reaction on 2-aminofluoranthene (B14708915) could theoretically produce this compound. The process would involve the diazotization of 2-aminofluoranthene followed by treatment with a copper(I) bromide solution. cdnsciencepub.comwikipedia.org

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 2-Bromo-3-aminofluoranthene | Sodium Nitrite, Sulfuric Acid, Hypophosphorous Acid | 2-3°C | This compound | - | cdnsciencepub.com |

| 2-Aminofluoranthene | Sodium Nitrite, Sulfuric Acid; then Cuprous Chloride, Hydrochloric Acid | - | 2-Chlorofluoranthene | - | cdnsciencepub.com |

| 3-Aminofluoranthene | Diazotization then Sandmeyer reaction | - | 3-Bromofluoranthene (B87237) | - | cdnsciencepub.com |

| 3-Bromo-2-aminofluoranthene | Sodium Nitrite, Sulfuric Acid; then Hypophosphorous Acid | -5°C to 5°C | 3-Bromofluoranthene | - | cdnsciencepub.com |

Conversion of 3-Aminofluoranthene and its Acetamido Derivatives

Alternative Synthetic Routes to Substituted Fluoranthenes

The synthesis of specifically substituted fluoranthenes, such as this compound, can be approached through direct modification of a pre-formed fluoranthene core or by constructing the polycyclic system with the desired substituent pattern incorporated from the start. A number of methodologies have been developed for the preparation of fluoranthene derivatives, leveraging classical reactions and modern transition-metal-catalyzed transformations.

One established route to this compound involves the chemical manipulation of functional groups on the fluoranthene skeleton. A key precursor in this approach is 3-acetamidofluoranthene, which undergoes bromination to introduce a bromine atom at the 2-position, yielding 2-bromo-3-acetamidofluoranthene. cdnsciencepub.comcdnsciencepub.com Subsequent hydrolysis of the acetamido group provides 2-bromo-3-aminofluoranthene. cdnsciencepub.com The synthesis is completed by the removal of the amino group. This is typically achieved through diazotization followed by a reduction reaction, for instance, using hypophosphorous acid, to yield the target compound, this compound. cdnsciencepub.com An alternative starting material is 2-aminofluoranthene, which can be converted to this compound via a Sandmeyer-type reaction following diazotization. cdnsciencepub.com

The directive influence of substituents on the fluoranthene ring is critical. It has been shown that an acetamido group at the 3-position directs bromination to the 2-position, while a deactivating nitro group at the 2-position directs incoming bromine to the 9-position. cdnsciencepub.comcdnsciencepub.com

Beyond the functionalization of the core, several powerful strategies exist for the de novo construction of the fluoranthene framework, which allow for the introduction of various substituents. These alternative routes provide versatility in accessing a wide range of derivatives.

Transition-Metal-Catalyzed Annulation

A prominent strategy for assembling substituted fluoranthenes involves the palladium-catalyzed coupling of a naphthalene (B1677914) fragment and a benzene (B151609) fragment. rsc.org A particularly effective method is the tandem Suzuki–Miyaura coupling and intramolecular C–H arylation reaction. nih.govacs.org This approach typically starts with a 1,8-dihalonaphthalene, such as 1,8-diiodonaphthalene (B175167) or 1,8-dichloronaphthalene, which first couples with an appropriately substituted arylboronic acid. rsc.orgnih.gov The resulting intermediate then undergoes an intramolecular C–H arylation under the same catalytic conditions to close the five-membered ring and form the fluoranthene core. nih.govacs.org This method demonstrates high functional group tolerance and can be performed using both homogeneous and heterogeneous catalysts. nih.gov

| Naphthalene Precursor | Boronic Acid/Ester | Catalyst System | Yield |

|---|---|---|---|

| 1,8-Diiodonaphthalene | Phenylboronic acid | Pd(dppf)Cl₂ (Homogeneous) | 71% |

| 1,8-Diiodonaphthalene | Phenylboronic acid | rGO-CuPd (Heterogeneous) | 62% |

| 1,8-Diiodonaphthalene | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (Homogeneous) | 72% |

| 1,8-Diiodonaphthalene | 4-(Methoxycarbonyl)phenylboronic acid | Pd(dppf)Cl₂ (Homogeneous) | 78% |

Cycloaddition Reactions

Cycloaddition reactions represent a cornerstone in the synthesis of polycyclic aromatic hydrocarbons, including fluoranthenes.

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is one of the most traditional and frequently used methods for building the fluoranthene skeleton. rsc.orgnih.gov This can be achieved through both intermolecular and intramolecular pathways.

An intramolecular [4+2] annulation between a thiophene (B33073) and an alkyne has been developed, starting from 1,8-dibromonaphthalene. Sequential Sonogashira and Suzuki coupling reactions are used to build an asymmetric 1-ethynyl-8-thienylnaphthalene precursor, which then undergoes a catalyst-free thermal cyclization to form the fluoranthene. This method allows for precise placement of functional groups by selecting substituted thiophenes and alkynes.

Intermolecular Diels-Alder reactions often involve the cycloaddition of a dienophile with a naphthalene-fused diene, such as a cyclopentadienone derivative. rsc.org A convergent synthesis has also been developed using a [4+2] cycloaddition between a substituted acenaphthylene (B141429) and a thiophene-S,S-dioxide, which proceeds via an inverse electron demand Diels-Alder mechanism. uzh.ch

[2+2+2] Cycloadditions: A more recent development is the rhodium-catalyzed [2+2+2] cycloaddition of 1,8-dialkynylnaphthalenes with various alkynes. chemistryviews.org This strategy allows for the construction of the fluoranthene core in a single step under mild, room-temperature conditions. chemistryviews.org The versatility of this method allows for the use of both terminal and internal alkynes, providing access to a diverse array of substituted fluoranthenes. chemistryviews.orgresearchgate.net

| Reaction Type | Key Precursors | Conditions/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Intramolecular [4+2] Annulation | 1-Ethynyl-8-thienylnaphthalene derivatives | Catalyst-free, thermal | Precise functional group placement | |

| Intermolecular [4+2] Cycloaddition | Acenaphthylene and Thiophene-S,S-dioxide | Thermal (Inverse electron demand) | Convergent synthesis of highly substituted fluoranthenes | uzh.ch |

| [2+2+2] Cycloaddition | 1,8-Dialkynylnaphthalenes and Alkynes | Cationic Rh(I)/H₈-BINAP | Room temperature synthesis | chemistryviews.org |

These alternative synthetic routes, particularly those employing transition-metal catalysis and various modes of cycloaddition, offer powerful and flexible platforms for the synthesis of this compound and other specifically functionalized fluoranthene derivatives, which are valuable compounds in materials science. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 2 Bromofluoranthene

Substitution Reactions at the Bromine Center

The bromine atom in 2-bromofluoranthene serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. Although polycyclic aromatic halides can be less reactive than their simpler aryl counterparts, under appropriate conditions, the bromine can be displaced by various nucleophiles.

Key examples of such transformations include the synthesis of 2-aminofluoranthene (B14708915) and 2-cyanofluoranthene. The conversion to 2-aminofluoranthene can be achieved through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a strong base to couple an amine with the aryl bromide. Another approach involves reaction with ammonia (B1221849) or an ammonia equivalent, often under copper catalysis (Ullmann condensation).

The cyanation of this compound to produce 2-cyanofluoranthene is typically accomplished using a metal cyanide, such as copper(I) cyanide (Rosenmund-von Braun reaction) or palladium-catalyzed cyanation with reagents like zinc cyanide or potassium hexacyanoferrate(II). These reactions often require high temperatures.

Table 1: Examples of Substitution Reactions at the Bromine Center of this compound

| Product | Reagents and Conditions (Typical) | Reaction Type |

| 2-Aminofluoranthene | Pd catalyst, ligand, base (e.g., NaOtBu), amine source (e.g., benzophenone (B1666685) imine followed by hydrolysis) or Cu catalyst, ammonia | Buchwald-Hartwig Amination / Ullmann Condensation |

| 2-Cyanofluoranthene | CuCN, high temperature (e.g., in DMF or NMP) or Pd catalyst, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Rosenmund-von Braun Reaction / Palladium-Catalyzed Cyanation |

Further Electrophilic Aromatic Substitution Reactions

The fluoranthene (B47539) ring system is susceptible to electrophilic attack, and the presence of the bromine atom on the 2-position influences the regioselectivity of subsequent substitutions. The bromine atom is an ortho-, para-directing deactivator. However, in polycyclic aromatic hydrocarbons, the inherent reactivity of specific positions on the ring system often plays a more dominant role in directing incoming electrophiles.

For fluoranthene itself, electrophilic substitution preferentially occurs at the C3 and C8 positions, which are the most electron-rich. The introduction of a bromine atom at the 2-position is expected to influence this pattern. Due to the deactivating nature of the bromine, harsher reaction conditions may be required compared to the parent fluoranthene.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group. google.com Based on the directing effects, substitution at positions C3 or C8 would be anticipated.

Halogenation: Further bromination or chlorination, typically in the presence of a Lewis acid catalyst, would introduce another halogen atom onto the ring. numberanalytics.com

Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group.

Friedel-Crafts Reactions: Acylation or alkylation using an appropriate acyl halide/alkyl halide and a Lewis acid catalyst can also occur, though these reactions are often sensitive to the deactivating effect of the bromine substituent.

The precise regioselectivity of these reactions on this compound would require specific experimental investigation, as the electronic effects of the bromine atom and the inherent reactivity of the fluoranthene nucleus are competing factors.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of aryl halides that typically requires the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. numberanalytics.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the case of this compound, the absence of such strong electron-withdrawing groups on the fluoranthene ring makes the standard SNAr mechanism highly unfavorable. The fluoranthene system itself is electron-rich, which disfavors the attack of a nucleophile. Therefore, direct displacement of the bromine by common nucleophiles without the aid of a catalyst is not a readily accessible reaction pathway. numberanalytics.com

Transition-Metal Catalyzed Coupling Reactions Involving this compound

This compound is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The carbon-bromine bond in this compound can be readily activated by palladium or nickel catalysts, facilitating coupling with a wide range of organometallic reagents. wikipedia.orgslideshare.net

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with the aryl bromide, catalyzed by a nickel or palladium complex. wikipedia.orgslideshare.netnrochemistry.comrhhz.net For example, reacting this compound with an alkyl or aryl magnesium bromide in the presence of a catalyst like Ni(dppe)Cl₂ would yield the corresponding 2-alkyl- or 2-arylfluoranthene. nrochemistry.com

Suzuki Coupling: In this widely used reaction, this compound can be coupled with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This provides a versatile route to biaryl compounds and other substituted fluoranthenes.

Sonogashira Coupling: The coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, yields 2-alkynylfluoranthenes. libretexts.orgorganic-chemistry.orgwikipedia.org These products are valuable for the synthesis of extended, rigid structures.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a 2-alkenylfluoranthene derivative. organic-chemistry.orgwikipedia.orglibretexts.org

Table 2: Overview of Potential Cross-Coupling Reactions with this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Kumada | Grignard Reagent (R-MgBr) | Ni or Pd catalyst (e.g., Ni(dppe)Cl₂) | 2-R-fluoranthene |

| Suzuki | Boronic Acid/Ester (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 2-R-fluoranthene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | 2-(R-C≡C)-fluoranthene |

| Heck | Alkene (CH₂=CHR) | Pd catalyst, base | 2-(RCH=CH)-fluoranthene |

Formation of Extended π-Conjugated Systems

The ability of this compound to participate in cross-coupling reactions makes it a valuable building block for the synthesis of extended π-conjugated systems. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

By employing difunctional coupling partners or by polymerizing this compound derivatives, a variety of oligomers and polymers incorporating the fluoranthene unit can be prepared. For instance, Suzuki or Kumada coupling of this compound with a diboronic acid or a di-Grignard reagent, respectively, can lead to the formation of conjugated polymers. The resulting materials would possess the photophysical and electronic properties of the fluoranthene core, which can be further tuned by the nature of the co-monomer. The electrochemical oxidation of fluoranthene derivatives has been shown to produce polymer films, suggesting another route to extended systems. utexas.edu

Oxidation and Reduction Reactions

The fluoranthene ring system can undergo both oxidation and reduction, although the conditions required can be harsh. The presence of the bromine atom can influence the reactivity and the outcome of these reactions.

Oxidation: Oxidation of fluoranthene and its derivatives can lead to the formation of quinones or the cleavage of the aromatic rings. nih.govnih.gov For example, oxidation of fluoranthene can yield fluoranthene-2,3-dione. ontosight.ai The oxidation of this compound would likely be influenced by the bromo-substituent, potentially directing the oxidation to specific rings or positions. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) could lead to the degradation of the ring system. cdnsciencepub.com Atmospheric oxidation, initiated by hydroxyl radicals, is also a known degradation pathway for fluoranthenes. nih.gov

Reduction: Reduction of the fluoranthene core typically requires catalytic hydrogenation at high pressure and temperature or the use of dissolving metal reductions (e.g., Birch reduction). These reactions would lead to partially or fully saturated ring systems. The carbon-bromine bond in this compound can also be susceptible to reduction. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to the reductive debromination to yield fluoranthene.

Spectroscopic and Advanced Analytical Characterization

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. msu.edu It provides valuable information on the conjugated π-electron system of 2-Bromofluoranthene.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. msu.edu For conjugated aromatic compounds like fluoranthene (B47539) derivatives, the absorption spectra are characterized by intense bands resulting from π → π* electronic transitions. rsc.orgresearchgate.net The core fluoranthene structure exhibits characteristic absorption peaks, and the position and intensity of these peaks (λmax) are influenced by substituents. rsc.org

Studies on various fluoranthene derivatives show strong absorption in the UV-A (315-400 nm) and UV-B (280-315 nm) regions. For example, some functionalized fluoranthenes display intense absorption bands around 334 nm and 387 nm. nih.gov Others show characteristic bands at approximately 300 nm and 375 nm. researchgate.net The bromine substituent on the fluoranthene ring is expected to act as an auxochrome and may cause a bathochromic (red) shift in the absorption maxima compared to the parent fluoranthene molecule. The specific λmax values for this compound would depend on the solvent used due to solvatochromic effects.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Solvent |

|---|

Note: This range is an estimation based on data from similarly substituted fluoranthene compounds. researchgate.netnih.gov

Fluoranthene and its derivatives are known for their fluorescent properties. Fluorescence spectroscopy involves exciting a molecule at a specific wavelength (typically near its absorption maximum) and measuring the spectrum of the light it emits as it returns to the ground state. nih.gov The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as the Stokes shift). nih.gov

The fluorescence properties of fluoranthene derivatives are sensitive to their chemical structure and environment. chemrxiv.orgresearchgate.net For instance, different substituted fluoranthenes have been shown to emit in the blue to green region of the visible spectrum, with emission maxima reported between 450 nm and 540 nm. rsc.orgnih.govchemrxiv.org The introduction of a bromine atom can influence the fluorescence quantum yield and lifetime. The specific excitation and emission maxima are crucial parameters for applications in fluorescence-based detection and imaging.

Table 5: Expected Fluorescence Emission Data for this compound

| Parameter | Expected Value/Range |

|---|---|

| Excitation Wavelength (λex) | ~380 - 390 nm |

| Emission Wavelength (λem) | ~450 - 510 nm |

| Stokes Shift | ~70 - 120 nm |

Note: These values are estimations based on published data for other fluoranthene derivatives. rsc.orgnih.govchemrxiv.org

Theoretical and Computational Investigations of 2 Bromofluoranthene

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular and electronic properties of complex organic molecules like 2-bromofluoranthene. These computational methods allow for the detailed examination of its structure, stability, and reactivity from a theoretical standpoint.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.govaps.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy, making it a popular choice for studying polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Molecular Orbital Analysis (HOMO/LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. iqce.jp The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (its electrophilicity). wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic excitation properties. libretexts.org

Computational studies on fluoranthene (B47539) and its derivatives have shown that substituents can significantly tune the HOMO and LUMO energy levels. acs.orgnih.gov For this compound, the introduction of the bromine atom is expected to influence these frontier orbitals. Due to its electronegativity, the bromine atom would likely lower the energy of both the HOMO and LUMO compared to unsubstituted fluoranthene. This effect is common in halogenated aromatic systems. researchgate.net

The HOMO-LUMO gap for this compound can be predicted using DFT calculations. For comparison, studies on other fluoranthene derivatives have reported optical band gaps in the range of 3.44 to 3.88 eV. acs.org The precise HOMO and LUMO energy values for this compound would depend on the computational method and basis set employed. A hypothetical set of values based on related compounds is presented in the table below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Fluoranthene (for comparison) | -5.80 | -2.20 | 3.60 |

| This compound | -5.95 | -2.30 | 3.65 |

Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. Computational chemistry provides tools to predict and rationalize these relationships.

Computational Prediction of Substitution Patterns

Electrophilic aromatic substitution is a characteristic reaction of fluoranthene. The position of substitution is governed by the electronic properties of the fluoranthene nucleus. Theoretical studies, such as those using DEWAR-PI molecular orbital calculations, have been employed to predict the preferred sites of electrophilic attack on fluoranthene and its derivatives. sci-hub.se These calculations typically involve assessing the stability of the Wheland intermediate (arenium ion) formed upon attack at different positions. sci-hub.se

Computational models can quantify the activation energies for electrophilic attack at each available carbon atom on the this compound molecule. By calculating the energy of the transition states leading to the various possible sigma-complexes, a reactivity map can be generated. It is predicted that the sites for further electrophilic attack would be preferentially C1 and C3, with other positions being less favored due to higher activation energy barriers.

Analysis of Directive Influences of Substituents

The directive influence of a substituent in an aromatic system is a result of the interplay between inductive and resonance effects. The bromine atom in this compound exerts a deactivating inductive effect (-I) due to its high electronegativity, which withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be used to quantify these electronic effects. NBO analysis can provide detailed information about charge distribution and orbital interactions, visually and quantitatively demonstrating the increased electron density at the C1 and C3 positions of this compound due to the +R effect of the bromine atom, thereby confirming its ortho- and para-directing nature.

Photophysical Property Simulations

Fluoranthene and its derivatives are known for their interesting photophysical properties, including strong fluorescence, which makes them relevant for applications such as in chemosensors. acs.orgrsc.org Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating and understanding the photophysical behavior of these molecules. researchgate.netdiva-portal.org

TD-DFT calculations can predict the electronic absorption and emission spectra of this compound. These calculations involve determining the energies of the lowest singlet excited states. The calculated absorption spectrum would correspond to transitions from the ground state to various excited states, with the lowest energy absorption corresponding to the HOMO→LUMO transition.

Environmental Occurrence and Fate Studies of Halogenated Fluoranthenes

Atmospheric Transport and Deposition Mechanisms

Halogenated polycyclic aromatic hydrocarbons are considered semi-volatile organic compounds (SVOCs). nih.gov This characteristic, defined by vapor pressures in the range of 10⁻⁷ to 10⁻² Pa, allows them to undergo long-range atmospheric transport. nih.gov As a result, these pollutants can travel far from their original source, carried by wind currents across vast distances, including transcontinental and intercontinental scales. nih.govnih.govnasa.gov

The movement and distribution of such pollutants are studied using sophisticated models like the Danish Eulerian Hemispheric Model (DEHM), a three-dimensional atmospheric chemistry transport model designed to simulate the long-range transport of air pollution across the Northern Hemisphere. au.dk These models incorporate descriptions of atmospheric transport, chemical processes, and removal mechanisms. au.dk

Deposition from the atmosphere is a key process that limits the atmospheric residence time of these compounds and influences their long-range transport potential. nih.gov It occurs through both wet deposition (rain and snow) and dry particle deposition. nih.gov Studies in central Europe have measured the deposition fluxes of chlorinated and brominated PAHs, revealing their continuous transfer from the atmosphere to terrestrial and aquatic ecosystems. nih.gov These deposition fluxes are comparable to those of other well-known persistent organic pollutants like PCBs. nih.gov

Distribution in Environmental Compartments (Air, Water, Soil, Sediment)

Once released and transported, 2-Bromofluoranthene and related compounds are distributed among various environmental compartments. They have been identified in multiple environmental matrices, including air and soil, indicating their ubiquitous nature. nih.gov

Air: As SVOCs, brominated fluoranthenes exist in the atmosphere in both the gas phase and adsorbed to particulate matter. nih.gov Their distribution between these phases is influenced by factors like temperature and the concentration of atmospheric particles.

Water: The parent compound, fluoranthene (B47539), has very low water solubility. tpsgc-pwgsc.gc.ca When it enters a waterway, it dissolves slowly and can be deposited on the bottom sediment. tpsgc-pwgsc.gc.ca Brominated derivatives are expected to exhibit similar hydrophobic behavior.

Soil and Sediment: Soil and sediment are considered the primary reservoirs for hydrophobic organic contaminants like PAHs. cabidigitallibrary.org The parent compound, fluoranthene, adsorbs very strongly to organic matter in soil. tpsgc-pwgsc.gc.ca This strong binding means that once in the soil or sediment, these compounds are released very slowly, leading to long-term persistence. tpsgc-pwgsc.gc.cacabidigitallibrary.org Consequently, higher concentrations of PAHs are often found in the upper soil layers and in the soils of urban and industrial areas compared to rural locations. cabidigitallibrary.orgenvironment-agency.gov.uk Monitoring for compounds like 8-Bromofluoranthene includes sampling air, water, and soil to assess pollution levels. lookchem.com

Table 1: Environmental Distribution of Halogenated PAHs

| Environmental Compartment | Presence and Behavior | Key Findings |

|---|---|---|

| Air | Found in gas and particulate phases. nih.gov | Subject to long-range atmospheric transport. nih.govnih.gov |

| Water | Low solubility. tpsgc-pwgsc.gc.ca | Tends to partition from water to sediment. tpsgc-pwgsc.gc.ca |

| Soil | Acts as a major sink and long-term reservoir. cabidigitallibrary.org | Strongly adsorbs to organic matter, leading to persistence. tpsgc-pwgsc.gc.ca |

| Sediment | Accumulates due to low water solubility and particle binding. tpsgc-pwgsc.gc.ca | Serves as a long-term repository for these compounds. tpsgc-pwgsc.gc.ca |

Degradation Pathways in Environmental Matrices

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. cdc.gov These can be broadly categorized as abiotic (non-biological) and biotic (biological).

Photolysis, or degradation by light, is a significant chemical transformation process for organic pollutants in the atmosphere and in surface waters. cdc.govresearchgate.net Photochemical reactions have been identified as a major mechanism for both the generation and degradation of atmospheric halogenated PAHs. researchgate.net

Research on the photostability of different chlorinated PAHs has shown that degradation rates can vary significantly depending on the specific structure of the congener. researchgate.net For instance, studies on chlorinated fluoranthene derivatives have shown they possess a certain level of photostability. researchgate.net While specific photolysis rates for this compound are not detailed in the available literature, it is expected to undergo photochemical degradation, a key process influencing its atmospheric lifetime and fate.

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. inflibnet.ac.inslideshare.net This process, also known as biotransformation, modifies the structure of a chemical, often leading to the formation of more water-soluble and less persistent molecules. inflibnet.ac.in Microbial biotransformation is a crucial mechanism for the natural attenuation of many organic pollutants in soil and sediment. inflibnet.ac.ininteresjournals.org

Microorganisms possess a vast array of enzymes that can catalyze various reactions, including oxidation, reduction, and hydrolysis, on foreign compounds (xenobiotics). slideshare.netnih.gov While microbial transformation has been studied for many classes of compounds, including the parent compound fluoranthene, specific research detailing the microbial degradation pathways of this compound is limited. However, the general principles of microbial biotransformation suggest that microorganisms in contaminated environments could potentially adapt to use such compounds as a substrate, although the efficiency and products of such a transformation are unknown.

Abiotic Degradation Processes (e.g., Photolysis)

Classification as Persistent Organic Pollutants (POPs)

Persistent Organic Pollutants (POPs) are a group of toxic chemicals that adversely affect human health and the environment. wikipedia.org They are characterized by four key properties:

Persistence: They resist degradation by chemical, biological, and photolytic processes. wikipedia.org

Bioaccumulation: They accumulate in the fatty tissues of living organisms. wikipedia.org

Toxicity: They have adverse effects on living organisms.

Long-Range Transport: They can travel long distances from their source. wikipedia.org

Based on their known characteristics, halogenated PAHs, the class to which this compound belongs, fit the profile of POPs. nih.gov Their semi-volatile nature facilitates long-range atmospheric transport, and their structure suggests resistance to degradation. nih.gov This allows for their widespread distribution across the globe, even to remote regions where they have never been used or produced. wikipedia.org The Stockholm Convention is an international treaty aimed at eliminating or restricting the production and use of POPs. wikipedia.orgundp.org While brominated fluoranthenes are not explicitly named in the initial list of POPs under the convention, their properties align with the criteria used for classifying substances as POPs. nih.govwww.gov.ukpops.int

Applications in Materials Science and Organic Electronics

Development of Organic Optoelectronic Materials

Organic optoelectronic materials are at the forefront of next-generation display, lighting, and sensor technologies. taylorfrancis.com The development of these materials relies on molecules that exhibit high luminescence, stability, and tunable electronic properties. gla.ac.uk Fluoranthene (B47539) derivatives, often synthesized from precursors like 2-bromofluoranthene, are a promising class of materials for these applications. njtech.edu.cnwolfabio.com

The fluoranthene moiety is an intrinsically fluorescent structure, typically emitting light in the blue region of the spectrum. researchgate.net This characteristic makes it a valuable component in the design of materials for Organic Light-Emitting Diodes (OLEDs). european-mrs.com Research has focused on modifying the fluoranthene core to fine-tune its luminescent properties. By strategically adding different functional groups, scientists can shift the emission color, increase the photoluminescence quantum yield (PLQY), and improve thermal stability. researchgate.netnih.gov

For instance, symmetrically and non-symmetrically functionalized fluoranthene derivatives have been synthesized and incorporated into non-doped OLEDs. researchgate.net These materials can produce emissions ranging from sky-blue to bluish-green, with electroluminescence maxima shifting from 477 nm to 490 nm depending on the substituent. researchgate.net Devices fabricated with these materials have achieved high luminance (≥2000 cd/m²) and notable external quantum efficiencies (EQE) of 1.1–1.4%. researchgate.net The synthesis of such complex derivatives often begins with a halogenated fluoranthene, such as this compound or 3-bromofluoranthene (B87237), which acts as a versatile handle for introducing new functionalities via cross-coupling reactions. researchgate.net

Studies on various fluoranthene derivatives have demonstrated high quantum yields in both solution and solid states, with some compounds exhibiting values as high as 0.57 in solution and 0.44 in solid form. nih.gov These donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) systems, where fluoranthene acts as the electron-accepting unit, show promise for advanced optoelectronics. nih.gov

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Decomposition Temp. (Td, °C) | Reference |

|---|---|---|---|---|---|

| Derivative A | 300, 375 | 477 | 0.57 (Solution) | >350 | researchgate.netnih.gov |

| Derivative B | 236-417 | ~490 (Green) | 0.44 (Solid) | >400 | nih.gov |

| TPEI | - | 488 | - | 465 | researchgate.net |

| TPEMeOPhI | - | 496 | - | 460 | researchgate.net |

| 3TPEI | - | 492 | - | 505 | researchgate.net |

A common challenge with many fluorescent molecules is a phenomenon known as aggregation-caused quenching (ACQ), where their light-emitting efficiency dramatically decreases in the solid state or in aggregates. An alternative and highly desirable property is Aggregation-Induced Emission (AIE), where molecules are non-emissive in solution but become highly luminescent upon aggregation. chemrxiv.org This effect is typically caused by the restriction of intramolecular vibrations in the aggregated state. chemrxiv.org

Fluoranthene-based compounds have been successfully engineered to exhibit AIE. researchgate.net By attaching bulky AIE-active groups, such as tetraphenylethene (TPE), to the fluoranthene core, researchers have created materials with excellent thermal stability and high quantum yields in the solid state. researchgate.netresearchgate.net For example, a luminogen made of two tetraphenylethene units (BTPE) was found to be more efficient than a single unit, with crystalline microfibers of the material showing 100% fluorescence efficiency. rsc.org The synthesis of these AIE-active materials can be facilitated by using this compound as a starting point, allowing for the covalent attachment of AIE-promoting moieties through established chemical reactions. The resulting materials are highly promising for use in efficient solid-state lighting and display technologies. researchgate.net

Fluoranthene Derivatives in Luminescent Systems

Synthesis of Advanced π-Conjugated Systems

The development of advanced organic electronic materials is dependent on the ability to construct large, well-defined π-conjugated systems. beilstein-journals.orgacs.org These systems, composed of alternating single and double bonds, allow for the delocalization of electrons, which is fundamental to their electronic and optical properties. frontiersin.org this compound is an ideal precursor for building these complex architectures.

The bromine atom on the fluoranthene ring is a highly effective functional group for participating in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions. rsc.orgresearchgate.net These synthetic methods allow chemists to "stitch" the fluoranthene unit to other aromatic building blocks, including fluorene, bithiophene, and carbazole (B46965) units. nih.gov This strategy has been used to create a variety of donor-acceptor and acceptor-donor-acceptor molecules with extended π-conjugation. nih.gov

For example, a Sonogashira coupling reaction can be used to link an acetylene (B1199291) unit to the fluoranthene core at the site of the bromine atom, a critical step in building larger, rigid structures. rsc.org Similarly, other research has demonstrated the synthesis of π-conjugated systems incorporating phosphole rings, starting from bromo-functionalized precursors. researchgate.netrsc.org The ability to systematically extend the conjugation of the fluoranthene core allows for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls its optical band gap and electronic behavior. acs.org

Integration into Sensing Materials

Fluorescent chemical sensors, or chemosensors, are molecules designed to signal the presence of a specific analyte through a change in their fluorescence. researchgate.netazosensors.comtaylorfrancis.com The high sensitivity and inherent fluorescence of the fluoranthene core make it an attractive scaffold for developing such sensors. acs.org

A notable application is in the detection of trace amounts of nitroaromatic compounds (NACs), which are common components of explosives. acs.org Researchers have synthesized a series of electron-rich fluoranthene derivatives that exhibit strong fluorescence. acs.org When these sensor molecules are exposed to electron-deficient NACs like picric acid (PA) or trinitrotoluene (TNT), a rapid electron transfer occurs from the fluoranthene derivative to the NAC. This process effectively quenches the fluorescence, providing a clear signal of the analyte's presence. acs.org

The sensitivity of these sensors is remarkable, with detection limits for picric acid reaching the parts-per-billion (ppb) level in solution and the femtogram (1.15 fg/cm²) level in contact mode on thin-layer silica (B1680970) plates. acs.org The synthesis of these highly sensitive materials starts with a functionalizable fluoranthene, where a precursor like this compound allows for the introduction of electron-donating groups necessary to create the electron-rich sensing platform.

Thermal and Mechanical Stimuli-Responsive Properties

Stimuli-responsive materials, often called "smart" materials, are designed to change their properties in response to external triggers such as temperature, light, or mechanical force. nih.govmdpi.comjchemrev.comadvancedsciencenews.com The development of materials that respond to thermal and mechanical stimuli is of great interest for applications in sensors, actuators, and self-healing materials. rsc.org

While specific research focusing on the stimuli-responsive properties of this compound itself is limited, the rigid and planar structure of the fluoranthene unit makes it a candidate for incorporation into stimuli-responsive polymers. mdpi.com For example, materials that exhibit mechanochromism—a change in color or fluorescence upon mechanical deformation—often incorporate rigid chromophores into flexible polymer chains. mdpi.com When the material is stretched or stressed, the arrangement of the chromophores is altered, leading to a change in their optical properties.

Polymers containing fluoranthene units, which could be synthesized using bifunctional derivatives made from this compound, could potentially exhibit such mechanochromic or thermochromic luminescence. The inherent thermal stability of the fluoranthene core is also an advantage, suggesting that these materials could operate under a wide range of temperatures. researchgate.netresearchgate.net

Biological Activity and Mechanistic Research in Vitro and Model Organism Studies

Investigations in Aquatic Model Organisms (e.g., Zebrafish)

The zebrafish (Danio rerio) is a common model organism for studying the effects of chemical compounds on vertebrate development and physiology. However, specific studies investigating the impact of 2-Bromofluoranthene on this model were not found.

Embryotoxicity Studies

No research data detailing embryotoxicity studies conducted specifically with this compound in zebrafish or other aquatic model organisms were identified in the available literature. Therefore, information on its potential to cause developmental malformations, mortality, or other adverse effects on embryos is currently unavailable.

Cardiotoxicity Research

Similarly, there is no specific research on the cardiotoxic effects of this compound in zebrafish. Studies that would assess potential impacts on heart development, heart rate, or cardiac function following exposure to this specific compound have not been published in the reviewed sources.

In Vitro Cell Culture Studies

In vitro studies using cell cultures are crucial for understanding the molecular mechanisms by which a compound exerts its effects. Despite the availability of this methodology, specific investigations into the cellular responses to this compound are absent from the scientific literature reviewed.

Vascular Endothelial Cell Responses

No studies were found that investigated the response of vascular endothelial cells to this compound. Consequently, there is no information on its potential to affect vascular integrity, permeability, or other endothelial functions.

Apoptosis Induction Pathways (Caspase-Dependent Mechanisms)

There is no available research that explores whether this compound can induce programmed cell death (apoptosis). Furthermore, no studies have investigated its potential to activate caspase-dependent pathways, which are central to the apoptotic process.

Pro-Inflammatory Responses (e.g., MAPK-NFκB Pathways)

The potential of this compound to elicit a pro-inflammatory response in cells has not been studied. Research into its ability to activate key inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, is not available in the current body of scientific literature.

Oxidative Stress Induction and Antioxidant Enzyme Modulation (e.g., ROS, Nrf-2)

Research into the biological activities of halogenated fluoranthenes has identified oxidative stress as a significant mechanism of toxicity. In vitro and model organism studies, particularly with the isomer 3-bromofluoranthene (B87237) (3-BrFlu), have demonstrated a clear link between exposure and the disruption of cellular redox homeostasis. This involves the generation of reactive oxygen species (ROS) and subsequent modulation of the cell's antioxidant defense systems. researchgate.netnih.gov

Studies on vascular endothelial cells (SVEC4-10) have shown that 3-BrFlu induces the generation of intracellular ROS. researchgate.netnih.gov This increase in ROS is associated with the down-regulation of the activities of key antioxidant enzymes (AOE), specifically superoxide (B77818) dismutase (SOD) and catalase. researchgate.net Although the activity of these enzymes is diminished, exposure to 3-BrFlu has been observed to up-regulate the expression of the genes encoding them. researchgate.net

A critical pathway involved in the cellular response to oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway. explorationpub.com Nrf-2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes. explorationpub.comijbs.com In response to 3-BrFlu, an up-regulation of Nrf-2 expression has been observed, which in turn induces the expression of Heme oxygenase-1 (HO-1), a potent antioxidant enzyme. researchgate.netnih.gov However, despite the activation of the Nrf-2 pathway and the increased expression of antioxidant enzymes like SOD, catalase, and HO-1, this response appears insufficient to counteract the vascular endothelial dysfunction induced by the compound. researchgate.netnih.gov

The table below summarizes the concentration-dependent effects of 3-bromofluoranthene on the expression of key antioxidant enzymes and the transcription factor Nrf-2 in SVEC4-10 endothelial cells.

Data derived from a study on 3-bromofluoranthene effects in SVEC4-10 endothelial cells. The fold increase is relative to control cells. researchgate.net

Comparative Biological Activity of Halogenated Fluoranthene (B47539) Isomers

While detailed toxicological data for every halogenated fluoranthene isomer is not available, comparative studies and research on related compounds provide insights into how halogenation affects the biological activity of the parent fluoranthene molecule. The position and type of halogen atom can significantly influence the compound's reactivity, metabolic activation, and subsequent toxicity.

Research has demonstrated that brominated polycyclic aromatic hydrocarbons (PAHs), such as 3-bromofluoranthene, can exhibit potent biological effects. For instance, 3-bromofluoranthene has been shown to be a more potent inducer of cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory response, compared to its parent compound, fluoranthene. researchgate.net A concentration of just 3 μM of 3-BrFlu was sufficient to induce COX-2 expression and prostaglandin (B15479496) E2 (PGE2) secretion in SVEC-10 cells, whereas a much higher concentration of fluoranthene (62.5 μM) was required to elicit a similar response in human keratinocytes. researchgate.net

The table below presents a comparative view of the concentrations required to induce specific pro-inflammatory responses for both 3-bromofluoranthene and its parent compound, fluoranthene.

Data compiled from comparative mentions in scientific literature. researchgate.net

Furthermore, studies on other halogenated aromatic hydrocarbons show a wide range of toxicities depending on the specific structure. For example, in studies of various PAHs, benzo(k)fluoranthene was identified as a particularly potent toxicant. science.gov The introduction of a halogen atom can alter the electronic properties of the aromatic system, potentially affecting its ability to interact with biological macromolecules and to be metabolized into reactive intermediates. For PAHs in general, the formation of diol epoxides is a critical step in their mechanism of genotoxicity. nih.gov How halogenation at different positions on the fluoranthene structure, such as in this compound versus 3-bromofluoranthene, influences this metabolic activation pathway is a key area for ongoing research.

Conclusion and Future Research Directions

Current Gaps in Understanding of 2-Bromofluoranthene

A significant knowledge gap exists regarding the comprehensive toxicological profile of this compound and its metabolites. While some studies have explored its pro-inflammatory and toxic effects, a deeper understanding of its metabolic pathways and the specific mechanisms of toxicity is needed. The long-term health effects of exposure to low levels of this compound are also largely unknown. Furthermore, there is a lack of comprehensive data on its environmental distribution and persistence in various ecosystems.

Emerging Synthetic Methodologies and Derivatization Strategies

Recent advancements in synthetic organic chemistry offer promising avenues for the synthesis and derivatization of this compound. Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been utilized for the synthesis of fluoranthene (B47539) derivatives. chemicalbook.com These methods could be adapted for the selective functionalization of the fluoranthene core, allowing for the introduction of various substituents.

Emerging strategies include:

Direct C-H Functionalization: This approach aims to directly convert C-H bonds into new functional groups, offering a more atom-economical and efficient route to novel derivatives. mdpi.com

Photoredox Catalysis: Visible-light mediated photoredox catalysis has emerged as a powerful tool for forging carbon-heteroatom bonds, which could be applied to the synthesis of this compound derivatives with unique electronic properties. rsc.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, potentially leading to higher yields and purities of this compound and its derivatives.

These methodologies will enable the creation of a diverse library of this compound-based compounds for further investigation.

Advanced Characterization Techniques for Structural Elucidation

A combination of advanced spectroscopic and crystallographic techniques is crucial for the unambiguous structural elucidation of this compound and its derivatives.

| Technique | Application for this compound Analysis |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of hydrogen and carbon atoms, aiding in the confirmation of the molecular structure. 2D NMR techniques can further elucidate complex structures. uzh.ch |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the elemental composition. Techniques like MALDI-TOF-MS are particularly useful for characterizing larger derivatives. rsc.org |

| X-ray Crystallography | Offers definitive proof of the three-dimensional arrangement of atoms in a crystalline sample, providing precise bond lengths and angles. uzh.ch |

| Infrared (IR) and Raman Spectroscopy | Provide information about the vibrational modes of the molecule, helping to identify functional groups. mdpi.comnih.gov |

| UV-Visible Absorption and Fluorescence Spectroscopy | Characterize the electronic properties of the molecule, including its ability to absorb and emit light. rsc.orgresearchgate.net |

In situ and operando characterization techniques, which allow for the study of materials under reaction conditions, can provide dynamic insights into the formation and behavior of this compound derivatives. numberanalytics.com

Potential for Novel Material Applications

The unique photophysical and electronic properties of the fluoranthene core suggest that this compound could serve as a valuable building block for novel organic materials. mdpi.com The bromine atom provides a reactive handle for further functionalization, allowing for the fine-tuning of material properties. chemicalbook.com

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Fluoranthene derivatives have shown promise as emitters and hole transporters in OLEDs due to their fluorescence and thermal stability. chemicalbook.commdpi.com

Organic Photovoltaics (OPVs): As a component in dye-sensitized solar cells, fluoranthene derivatives can act as electron donors, contributing to light harvesting and charge separation. rsc.orgresearchgate.net

Organic Field-Effect Transistors (OFETs): The extended π-system of fluoranthene suggests potential for use in organic semiconductors. mdpi.com

Sensors: The fluorescent properties of fluoranthene derivatives could be harnessed for the development of chemical sensors. gla.ac.uk

The development of new synthetic methods will be key to unlocking the full potential of this compound in materials science. nccr-marvel.ch

Refined Environmental Fate Modeling and Monitoring

Understanding the environmental fate of this compound is critical for assessing its potential risks. nih.gov Current environmental fate models can be improved by incorporating more specific data on the physicochemical properties and degradation pathways of this compound. researchgate.netrsc.org

Key areas for future research include:

Photodegradation: Investigating the photostability of this compound and identifying its photolytic byproducts is crucial, as photochemical reactions are a major transformation pathway for similar compounds in the atmosphere. researchgate.net

Biodegradation: Determining the susceptibility of this compound to microbial degradation in different environmental compartments (soil, water, sediment) is essential.

Sorption and Transport: Quantifying the partitioning of this compound between water, soil, and air will help predict its mobility and distribution in the environment. eecenvironmental.com

Advanced Modeling: The development of more sophisticated environmental fate models that incorporate these detailed parameters will allow for more accurate predictions of environmental concentrations and potential exposure levels. mdpi.com

Long-term monitoring programs are also needed to track the presence and levels of this compound in various environmental matrices.

Deeper Mechanistic Biological Investigations in Relevant Models

To better understand the potential health effects of this compound, in-depth mechanistic studies using relevant biological models are necessary.

Key research questions to address include:

Cardiovascular Toxicity: Studies have suggested that a related compound, 3-bromofluoranthene (B87237), can induce vascular endothelial dysfunction. researchgate.net Further investigation is needed to determine if this compound has similar effects and to elucidate the underlying molecular mechanisms, which may involve oxidative stress, inflammation, and the MAPK and NF-κB signaling pathways. researchgate.netspandidos-publications.com

Metabolism and Bioactivation: Identifying the metabolic pathways of this compound and characterizing its metabolites are crucial for understanding its potential toxicity. The role of cytochrome P450 enzymes in its metabolism should be a key focus. spandidos-publications.com

Genotoxicity and Carcinogenicity: Given that some polycyclic aromatic hydrocarbons (PAHs) are known carcinogens, it is important to assess the genotoxic and carcinogenic potential of this compound.

Developmental Toxicity: The effects of exposure to this compound during critical developmental windows should be investigated, as exposure to other environmental pollutants has been linked to adverse birth outcomes. spandidos-publications.com

The use of in vitro cell models and in vivo animal models, such as zebrafish, will be instrumental in these investigations. researchgate.netspandidos-publications.com

常见问题

Basic Research Questions

Q. What established synthetic routes are available for 2-Bromofluoranthene, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Start with fluoranthene derivatives and employ electrophilic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature). Optimize by varying catalysts (e.g., Lewis acids) and monitoring reaction kinetics via TLC or HPLC. Document all parameters (solvent, stoichiometry, time) to ensure reproducibility . A comparative table of yields under different conditions (e.g., solvent: DCM vs. THF; temperature: 0°C vs. 25°C) can systematize findings.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to identify proton environments and confirm bromine substitution patterns. Mass spectrometry (MS) validates molecular weight, while FT-IR detects functional groups. For purity, employ HPLC with UV detection. Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) and literature benchmarks .

Q. How does this compound’s reactivity compare to non-brominated fluoranthenes in Diels-Alder or electrophilic substitution reactions?

- Methodological Answer : Design comparative experiments using fluoranthene and this compound under identical conditions. Monitor reaction rates via kinetic assays (e.g., UV-Vis spectroscopy) and analyze regioselectivity through product isolation (column chromatography) and characterization. Bromine’s electron-withdrawing effects may reduce electrophilicity at specific sites, altering reaction pathways .

Q. What role does this compound serve as an intermediate in polycyclic aromatic hydrocarbon (PAH) functionalization?

- Methodological Answer : Utilize this compound as a precursor for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. Optimize palladium catalyst systems (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in anhydrous solvents. Validate coupling efficiency via GC-MS and quantify byproducts (e.g., debromination) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict this compound’s electronic properties and guide experimental design?

- Methodological Answer : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices using software (Gaussian, ORCA). Compare predicted bromine-induced charge localization with experimental NMR chemical shifts. Validate models against crystallographic data (if available) and adjust basis sets (e.g., B3LYP/6-31G**) to improve accuracy .

Q. What strategies resolve contradictions in reported catalytic behaviors of this compound in photoredox reactions?

- Methodological Answer : Conduct meta-analysis of literature to identify variables causing discrepancies (e.g., light source intensity, solvent dielectric constant). Replicate key studies under controlled conditions, using standardized photoredox catalysts (e.g., Ru(bpy)₃²⁺) and quantify yields via LC-MS. Apply statistical tools (ANOVA) to isolate significant factors .

Q. How do environmental degradation pathways of this compound impact its persistence in ecological studies?

- Methodological Answer : Simulate degradation using UV irradiation or microbial consortia in controlled bioreactors. Track intermediates via GC-MS/MS and assess toxicity (e.g., Microtox® assays). Compare half-lives with structurally similar PAHs to establish structure-persistence relationships .

Q. What interdisciplinary approaches (e.g., bioinformatics, materials science) can expand applications of this compound in optoelectronic devices?

- Methodological Answer : Collaborate with materials scientists to test this compound in organic LEDs (OLEDs) or photovoltaic cells. Measure charge-carrier mobility using time-resolved microwave conductivity (TRMC) and correlate with DFT-predicted electronic properties. Publish datasets in open-access repositories to enable reproducibility .

Data Contradiction and Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。